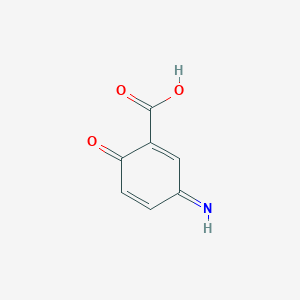

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid

説明

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid is a chemical compound with the molecular formula C₇H₅NO₃. It is characterized by the presence of an imino group (–NH) and a carboxylic acid group (–COOH) attached to a cyclohexa-1,4-diene ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexa-1,4-diene and appropriate reagents for introducing the imino and carboxylic acid groups.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

化学反応の分析

Oxidation Reactions

The compound’s imino and oxo groups render it susceptible to oxidation. While direct experimental data on this compound is limited, analogous systems suggest potential pathways:

-

Oxo-group oxidation : The oxo group at position 6 may undergo further oxidation under strong oxidizing agents like KMnO₄ or CrO₃, potentially forming dicarboxylic acid derivatives.

-

Imino-group oxidation : The imino group (–NH) could oxidize to a nitroso (–NO) or nitro (–NO₂) group under oxidative conditions, though this remains speculative without direct evidence.

Reduction Reactions

Reductive transformations primarily target the imino group:

-

Imino-to-amine conversion : Reducing agents like NaBH₄ or LiAlH₄ may reduce the imino group to an amine (–NH₂), yielding 6-oxocyclohexa-1,4-diene-1-carboxylic acid derivatives.

-

Diene reduction : The conjugated diene system could undergo hydrogenation in the presence of catalysts (e.g., Pd/C), saturating the double bonds to form a cyclohexane backbone.

Substitution Reactions

The carboxylic acid group facilitates nucleophilic substitution:

| Reagent | Product | Conditions |

|---|---|---|

| SOCl₂ | Acid chloride derivative | Anhydrous, reflux |

| NH₃ | Amide derivative | Heat, catalytic acid/base |

| Alcohols (R–OH) | Ester derivatives | Acid catalysis (e.g., H₂SO₄) |

Cyclization and Heterocycle Formation

The compound’s structure positions it as a precursor for nitrogen-containing heterocycles:

-

Imidazole synthesis : Analogous to methods in the Van Leusen reaction (source ), the imino group may react with α-nitroepoxides or isocyanides to form bicyclic imidazoles.

-

Diels-Alder reactions : The conjugated diene system could act as a diene partner in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), yielding fused bicyclic structures.

Acid-Base Reactivity

The carboxylic acid group (pKa ~2–3) readily undergoes deprotonation to form carboxylate anions in basic media. This enhances solubility in polar solvents and facilitates salt formation with cations (e.g., Na⁺, K⁺).

Comparative Reactivity with Analogues

Mechanistic Considerations

-

Electrophilic aromatic substitution : The electron-deficient diene ring may undergo halogenation or nitration at specific positions, guided by directing effects of the imino and carboxylic acid groups.

-

Tautomerism : The imino group may exhibit keto-enol tautomerism, influencing its reactivity in protic solvents.

科学的研究の応用

Key Reactions

The compound undergoes several key reactions:

- Oxidation : Can be oxidized to form oxo derivatives.

- Reduction : The imino group can be reduced to an amine.

- Substitution : Functional groups can be replaced by other groups through substitution reactions.

Scientific Research Applications

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid has diverse applications across several scientific disciplines:

Chemistry

It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms. Its unique structure allows researchers to explore various chemical transformations.

Biology

Research indicates potential biological activities , including:

- Antioxidant Properties : The compound may scavenge free radicals, which could help combat oxidative stress-related diseases.

- Antimicrobial Activity : Studies suggest it may inhibit microbial growth, making it a candidate for developing antimicrobial agents.

- Anti-inflammatory Effects : The compound may interact with enzymes involved in inflammatory pathways, positioning it as a potential therapeutic agent for inflammatory diseases.

Medicine

In medicinal chemistry, research is ongoing to explore its therapeutic applications , particularly in drug development targeting specific diseases. The compound's ability to modulate biological activity makes it a candidate for further investigation.

Industry

In industrial applications, it is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of various chemical products.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

- Antioxidant Activity Study : Research comparing various carboxylic acids indicated that compounds with structural similarities exhibited varying degrees of antioxidant activity. The presence of specific functional groups significantly influenced their efficacy in scavenging free radicals.

- Antimicrobial Efficacy : Derivatives of cyclohexadienes have demonstrated notable antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests that this compound may exhibit similar capabilities.

- Anti-inflammatory Mechanisms : Investigations revealed that compounds containing imino groups can inhibit cyclooxygenase (COX) enzymes critical in the inflammatory response. This positions the compound as a potential therapeutic agent for treating inflammatory diseases .

作用機序

The mechanism of action of 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group may also participate in binding interactions, influencing the compound’s overall biological activity .

類似化合物との比較

Similar Compounds

- 6-Imino-3-oxo-1,4-cyclohexadiene-1-carboxylic acid

- 3,6-Dioxocyclohexa-1,4-diene-1-carboxylic acid

- 6-imino-5-oxocyclohexa-1,3-dienecarboxylic acid

Uniqueness

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid is unique due to its specific arrangement of functional groups and the resulting chemical properties.

生物活性

3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid (CAS Number: 143228-42-6) is a nitrogen-containing organic compound characterized by its unique cyclohexadiene structure, featuring an imino group and a carboxylic acid functional group. This article explores the biological activities associated with this compound, including its potential antioxidant, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The structural formula of this compound is represented as follows:

This compound contains a six-membered carbon ring with alternating double bonds, typical of cyclohexadienes, along with a carboxylic acid group that enhances its solubility in polar solvents. The presence of the imino and keto groups contributes to its reactivity and potential biological activity.

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties . Compounds with similar structures have demonstrated the ability to scavenge free radicals, which could be beneficial in combating oxidative stress-related diseases. The antioxidant activity is likely attributed to the imino and carboxylic acid groups' ability to interact with reactive oxygen species (ROS) and inhibit their damaging effects on cellular components .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . Similar compounds have shown effectiveness against various microbial strains, suggesting that this compound may possess similar capabilities. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the microorganisms .

Anti-inflammatory Potential

In addition to its antioxidant and antimicrobial activities, there is potential for anti-inflammatory effects . The compound's ability to interact with enzymes involved in inflammatory pathways could make it a candidate for therapeutic applications in conditions characterized by excessive inflammation. Research is ongoing to elucidate the specific molecular targets and pathways involved .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 6-Imino-5-oxocyclohexa-1,3-dienecarboxylic acid | Contains an additional double bond | Known for enhanced stability |

| 5-Hydroxyanthranilic acid | Contains a hydroxyl group | Exhibits strong antioxidant properties |

| 2-Aminobenzoic acid | Simple amino and carboxylic structure | Used in dye manufacturing |

This compound stands out due to its combination of imino and keto functionalities within a cyclohexadiene framework, which may enhance its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antioxidant Activity Study : A study comparing various carboxylic acids found that compounds with structural similarities exhibited varying degrees of antioxidant activity. The results indicated that the presence of specific functional groups significantly influenced their efficacy in scavenging free radicals .

- Antimicrobial Efficacy : Research has shown that derivatives of cyclohexadienes possess notable antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests that this compound may also be effective against similar pathogens .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory potential revealed that compounds with imino groups can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This positions this compound as a potential therapeutic agent in treating inflammatory diseases .

特性

IUPAC Name |

3-imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVMTWOQHOHKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=CC1=N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577574 | |

| Record name | 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143228-42-6 | |

| Record name | 3-Imino-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。